N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(10-3-2-6-12-7-10)13-11(14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSIZXIEDPYJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 3-pyridinecarboxaldehyde with cyclopropanecarboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and the use of reagents such as triethylamine or other bases to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, other bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weights estimated using standard atomic masses.
Key Comparative Insights
Pharmacological Properties
- Pyridine vs. In contrast, thiophene () introduces sulfur-based lipophilicity, which may improve blood-brain barrier penetration but reduce solubility . Thiazole-containing analogs () offer polarity and heterocyclic diversity, often critical for kinase inhibition .
- Piperidine vs. Ethyl Linkers : Piperidine substituents () introduce conformational rigidity and basicity, which can alter receptor selectivity and metabolic stability compared to the flexible ethyl linker in the target compound .
Biological Activity
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β plays a crucial role in various cellular processes, including inflammation and neurodegeneration, making it a target for therapeutic intervention in diseases such as Alzheimer's.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring attached to a pyridine moiety. This unique structure is believed to contribute to its biological activity through specific interactions with molecular targets.
The mechanism of action involves the inhibition of GSK-3β, which is implicated in the phosphorylation of tau proteins and the accumulation of amyloid-beta plaques in neurodegenerative diseases. By inhibiting GSK-3β, this compound may reduce neuroinflammation and restore cellular viability in models of neurodegeneration .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against GSK-3β, with an IC50 value indicating potent inhibition. The compound has been tested in various cellular models, demonstrating its ability to restore cell viability after neurotoxic insults and significantly reduce pro-inflammatory cytokine release (e.g., IL-6 and TNF-α) in lipopolysaccharide (LPS) stimulated cells .
Cytotoxicity
The cytotoxicity profile of the compound was evaluated using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that this compound did not significantly affect cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further development .
Comparative Efficacy
A comparison of this compound with other GSK-3β inhibitors highlights its competitive edge regarding potency and selectivity. The following table summarizes the IC50 values of selected compounds:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| This compound | 70 | GSK-3β |
| Compound A | 45 | GSK-3β |
| Compound B | 150 | GSK-3β |
| Compound C | 90 | GSK-3β |
Alzheimer's Disease Models
In animal models of Alzheimer's disease, treatment with this compound has shown promise in mitigating cognitive deficits associated with disease progression. The compound effectively reduced tau hyperphosphorylation and amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Neuroinflammation
A study investigating the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in microglial cells exposed to inflammatory stimuli. This suggests that the compound could be beneficial in treating conditions characterized by neuroinflammation .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide?
- Methodology : Use a combination of H NMR (400–500 MHz) to confirm hydrogen environments (e.g., pyridine protons at δ ~8.3–8.5 ppm, cyclopropane methylene signals at δ ~1.3–1.6 ppm). ESI-MS provides molecular ion confirmation (e.g., [M+H] peaks). HPLC or SFC (e.g., Lux A1 column) ensures purity (>95% threshold) and detects stereoisomers. For example, SFC with isopropanol co-solvent resolved enantiomers with retention time differences ≥0.5 min .
Q. What synthetic strategies are effective for preparing cyclopropanecarboxamide derivatives?
- Methodology : Amide coupling via activated esters (e.g., HATU/DMAP) between cyclopropanecarboxylic acid derivatives and amines like 1-(pyridin-3-yl)ethylamine. Optimize reaction conditions (50–70°C, 2–6 h) to minimize cyclopropane ring strain effects. Purify via flash chromatography or recrystallization, followed by SFC for enantiomeric separation if needed .
Q. How can cyclopropane ring stability be assessed during synthesis?
- Methodology : Monitor ring integrity using H NMR (cyclopropane protons show characteristic splitting patterns) and stability under acidic/basic conditions via stress testing (e.g., 1M HCl/NaOH at 50°C for 24 h). Compare pre- and post-stress HPLC purity to detect degradation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be determined?
- Methodology : Use chiral SFC or HPLC with columns like Lux A1 (30% IPA co-solvent). Validate resolution with racemic mixtures and compare retention times (e.g., enantiomer I at 2.34 min vs. II at 3.01 min). Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
Q. How to resolve contradictions between HPLC purity and NMR integration data?
- Methodology : Investigate impurities undetected by NMR (e.g., diastereomers, inorganic residues) using orthogonal methods:
- HPLC-MS : Identify low-abundance impurities via mass fragmentation.
- C NMR**: Detect trace carbonyl-containing byproducts.
- Elemental analysis : Verify stoichiometric consistency.
For example, a compound with 95% HPLC purity but no NMR anomalies may contain non-protonated impurities .
Q. What crystallographic approaches are suitable for structural elucidation of cyclopropanecarboxamides?
- Methodology : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement, SHELXD for solution). Optimize data collection at low temperature (113 K) to reduce thermal motion artifacts. Address disorder in cyclopropane rings via restrained refinement. Validate with R-factor <0.06 and data-to-parameter ratio >15 .
Q. How to design biological activity assays for cyclopropanecarboxamide derivatives?
- Methodology :
- Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
- In silico docking : Model interactions with pyridine-binding pockets using AutoDock Vina. Reference pesticidal activity studies for analogous scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
